REACTION_CXSMILES
|
C1(C(C(C2C=CC=CC=2)O)=O)C=CC=CC=1.[P]=S.[C:19]1([C:25]([CH:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[SH:28])=[S:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.S.[Ni:36](Cl)Cl.C1C=CC2C(=NNN=2)C=1>O.O1CCOCC1>[Ni:36].[C:29]1([C:27]([C:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[S:26])=[S:28])[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1.[C:29]1([C:27]([C:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[S:26])=[S:28])[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:8.9.10,^1:16|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[P]=S
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
thiophosphoric ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=S)C(S)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Ni](Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=NNN=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The oxidation inhibitor, bis(dithiobenzil) nickel is prepared
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Name
|
bis(dithiobenzil) nickel
|
Type
|
product
|
Smiles
|
[Ni].C1(=CC=CC=C1)C(=S)C(=S)C1=CC=CC=C1.C1(=CC=CC=C1)C(=S)C(=S)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |